molecular formula C15H10ClN3O3 B3014288 (4-Oxo-1,2,3-benzotriazin-3-yl)methyl 3-chlorobenzoate CAS No. 385400-33-9

(4-Oxo-1,2,3-benzotriazin-3-yl)methyl 3-chlorobenzoate

Cat. No.: B3014288
CAS No.: 385400-33-9
M. Wt: 315.71
InChI Key: NCFAIXJHSVMMMU-UHFFFAOYSA-N
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Description

(4-Oxo-1,2,3-benzotriazin-3-yl)methyl 3-chlorobenzoate is a chemical compound with diverse applications in scientific research. This compound exhibits intriguing properties that can be harnessed for various purposes, such as drug development, material synthesis, and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzotriazole methodology is recognized as a versatile and successful synthesis protocol due to its stability and ease of introduction into molecules . The synthetic route often involves the reaction of 3-chlorobenzoic acid with (4-oxo-1,2,3-benzotriazin-3-yl)methyl chloride under specific reaction conditions to yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Oxo-1,2,3-benzotriazin-3-yl)methyl 3-chlorobenzoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzotriazole derivatives, while substitution reactions can produce a variety of substituted benzotriazole compounds.

Scientific Research Applications

(4-Oxo-1,2,3-benzotriazin-3-yl)methyl 3-chlorobenzoate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and catalysts for industrial processes.

Mechanism of Action

The mechanism of action of (4-Oxo-1,2,3-benzotriazin-3-yl)methyl 3-chlorobenzoate involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can interact with various enzymes and receptors, modulating their activity and leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Oxazole Derivatives: These compounds share a similar heterocyclic structure and exhibit a wide range of biological activities.

    Benzoxazole Derivatives: These compounds are known for their antimicrobial, anticancer, and anti-inflammatory properties.

Uniqueness

(4-Oxo-1,2,3-benzotriazin-3-yl)methyl 3-chlorobenzoate is unique due to its specific combination of the benzotriazole and chlorobenzoate moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.

Properties

IUPAC Name

(4-oxo-1,2,3-benzotriazin-3-yl)methyl 3-chlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN3O3/c16-11-5-3-4-10(8-11)15(21)22-9-19-14(20)12-6-1-2-7-13(12)17-18-19/h1-8H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCFAIXJHSVMMMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)COC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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